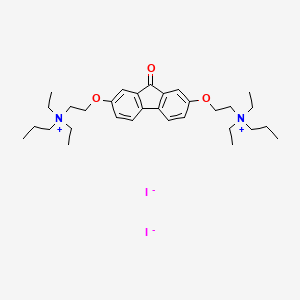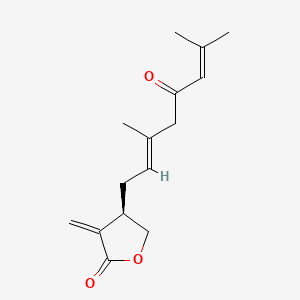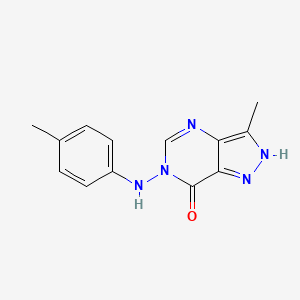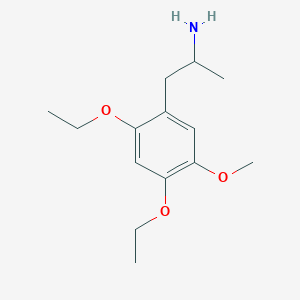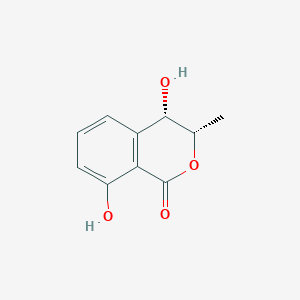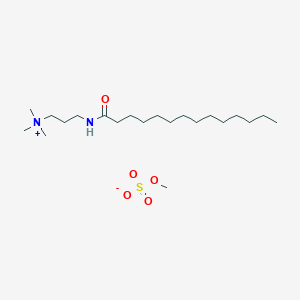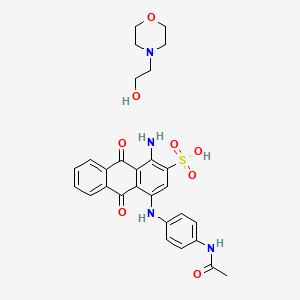
Einecs 277-233-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium aluminum sulfate can be synthesized through the reaction of aluminum sulfate with sodium sulfate under controlled conditions. The reaction typically occurs in an aqueous solution, where the two salts are mixed and allowed to react, forming sodium aluminum sulfate as a precipitate.
Industrial Production Methods
In industrial settings, sodium aluminum sulfate is produced by combining aluminum hydroxide with sulfuric acid to form aluminum sulfate. This aluminum sulfate is then reacted with sodium sulfate to produce sodium aluminum sulfate. The reaction is carried out in large reactors, and the product is subsequently purified and dried for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Sodium aluminum sulfate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form aluminum hydroxide and sodium sulfate.
Decomposition: At high temperatures, it decomposes to form aluminum oxide, sodium oxide, and sulfur dioxide.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Decomposition: High temperatures (above 200°C) are required for decomposition.
Major Products Formed
Hydrolysis: Aluminum hydroxide and sodium sulfate.
Decomposition: Aluminum oxide, sodium oxide, and sulfur dioxide.
Aplicaciones Científicas De Investigación
Sodium aluminum sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Utilized in certain pharmaceutical formulations.
Industry: Commonly used in water treatment, paper manufacturing, and as a food additive
Mecanismo De Acción
The mechanism of action of sodium aluminum sulfate involves its ability to release aluminum ions in aqueous solutions. These aluminum ions can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. In industrial applications, the compound’s ability to form complexes with other ions is exploited for water purification and other processes .
Comparación Con Compuestos Similares
Similar Compounds
Aluminum sulfate: Similar in composition but lacks the sodium component.
Sodium sulfate: Contains sodium but lacks the aluminum component.
Potassium aluminum sulfate: Similar in structure but contains potassium instead of sodium.
Uniqueness
Sodium aluminum sulfate is unique due to its dual presence of sodium and aluminum ions, which allows it to participate in a wider range of chemical reactions and industrial applications compared to its similar compounds .
Propiedades
Número CAS |
73019-12-2 |
|---|---|
Fórmula molecular |
C22H17N3O6S.C6H13NO2 C28H30N4O8S |
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid;2-morpholin-4-ylethanol |
InChI |
InChI=1S/C22H17N3O6S.C6H13NO2/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;8-4-1-7-2-5-9-6-3-7/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);8H,1-6H2 |
Clave InChI |
ZIBNGCRIJDMOEY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.C1COCCN1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-(4-methylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B15193350.png)

